molecular formula C23H23FN6O B3628968 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3628968
M. Wt: 418.5 g/mol
InChI Key: RNJYPNNAMQWUOF-UHFFFAOYSA-N
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Description

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., chloroform, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O/c1-31-21-8-7-17(13-20(21)24)15-28-9-11-29(12-10-28)22-19-14-27-30(23(19)26-16-25-22)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJYPNNAMQWUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

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